molecular formula C10H10Cl2O2 B13300728 2-(2,5-Dichlorophenyl)-2-methylpropanoic acid

2-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B13300728
M. Wt: 233.09 g/mol
InChI Key: LTXNZPZUPHQGJJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid
  • 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid
  • 2-(2,5-Dichlorophenyl)-2-methylbutanoic acid

Uniqueness

2-(2,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14)

InChI Key

LTXNZPZUPHQGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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